molecular formula C16H15N7OS B13372310 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide

Cat. No.: B13372310
M. Wt: 353.4 g/mol
InChI Key: PHVBAOOBQDXJRR-UHFFFAOYSA-N
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Description

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features an indole, thiazole, and tetrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally the introduction of the tetrazole moiety. Common reagents used in these steps include halogenated intermediates, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.

    Thiazole Derivatives: Thiamine (vitamin B1) and other thiazole-containing compounds have comparable chemical properties.

    Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles are used in pharmaceuticals for their bioactive properties.

Uniqueness

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide is unique due to the combination of indole, thiazole, and tetrazole moieties in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N7OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C16H15N7OS/c24-15(6-3-7-23-10-18-21-22-23)20-16-19-14(9-25-16)12-8-17-13-5-2-1-4-11(12)13/h1-2,4-5,8-10,17H,3,6-7H2,(H,19,20,24)

InChI Key

PHVBAOOBQDXJRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCCN4C=NN=N4

Origin of Product

United States

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